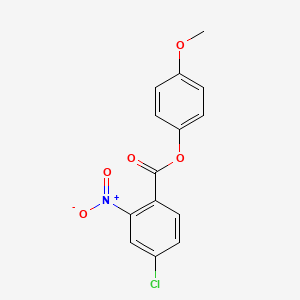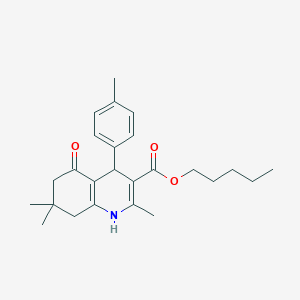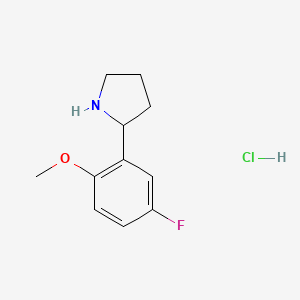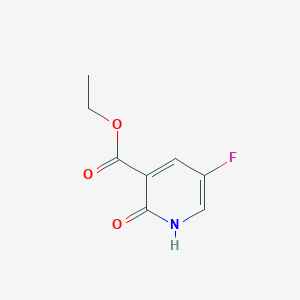![molecular formula C20H36NOPS B12498363 N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498363.png)
N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features a phosphine ligand and a sulfinamide group. This compound is notable for its applications in catalysis and organic synthesis, particularly in reactions involving transition metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The di-tert-butylphosphanyl group is introduced to a biphenyl structure through a reaction involving di-tert-butylphosphine and a halogenated biphenyl compound.
Attachment of the sulfinamide group: The sulfinamide group is introduced via a reaction between a sulfinyl chloride and an amine precursor.
The reaction conditions often require inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine ligand. Solvents like dichloromethane or toluene are commonly used, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.
Coordination: The phosphine ligand can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the sulfinamide group in the presence of a base.
Coordination: Transition metals like palladium or platinum are used in coordination reactions, often under inert atmospheres.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted sulfinamides.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: Employed in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide involves its role as a ligand in catalysis. The phosphine ligand coordinates with transition metals, forming complexes that facilitate various chemical reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates. The sulfinamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(di-tert-butylphosphino)biphenyl: A related compound with similar phosphine ligand properties but lacking the sulfinamide group.
tert-Butanesulfinamide: Contains the sulfinamide group but lacks the phosphine ligand.
Uniqueness
N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide is unique due to the combination of the phosphine ligand and sulfinamide group in a single molecule. This dual functionality allows it to participate in a wider range of reactions and enhances its versatility as a catalyst and reagent in organic synthesis.
Propiedades
Fórmula molecular |
C20H36NOPS |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
N-[1-(2-ditert-butylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C20H36NOPS/c1-15(21-24(22)20(8,9)10)16-13-11-12-14-17(16)23(18(2,3)4)19(5,6)7/h11-15,21H,1-10H3 |
Clave InChI |
WZXRTVOJKUYNIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-5-methoxybenzo[d]thiazole](/img/structure/B12498289.png)

![1-{2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498293.png)
![Ethyl 5-[(2,6-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12498310.png)


![2-amino-1-ethyl-3-{2-oxo-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}-1H-3,1-benzimidazol-3-ium](/img/structure/B12498330.png)

![5-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498352.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12498366.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B12498373.png)
![1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B12498379.png)
